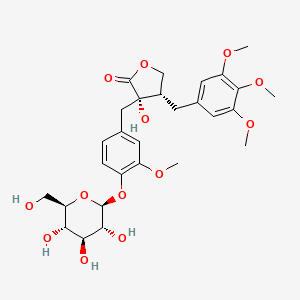

5-Methoxytracheloside

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H36O13 |

|---|---|

Molekulargewicht |

580.6 g/mol |

IUPAC-Name |

(3S,4S)-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C28H36O13/c1-35-18-8-14(5-6-17(18)40-26-24(32)23(31)22(30)21(12-29)41-26)11-28(34)16(13-39-27(28)33)7-15-9-19(36-2)25(38-4)20(10-15)37-3/h5-6,8-10,16,21-24,26,29-32,34H,7,11-13H2,1-4H3/t16-,21+,22+,23-,24+,26+,28-/m0/s1 |

InChI-Schlüssel |

QZJIAYGLGSOTEX-PJGUILDTSA-N |

Isomerische SMILES |

COC1=CC(=CC(=C1OC)OC)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Enigmatic 5-Methoxytracheloside: A Technical Guide on its Parent Compound and a Proposed Path to its Synthesis and Characterization

A comprehensive search of the scientific literature and chemical databases reveals no information on the synthesis, characterization, or biological activity of a compound named "5-Methoxytracheloside." This suggests that it may be a novel compound that has not yet been synthesized or reported in the public domain.

This guide provides a detailed overview of the known parent compound, Tracheloside , including its reported biological activities and characterization. Furthermore, we propose a hypothetical framework for the synthesis and characterization of the novel derivative, this compound, to serve as a technical resource for researchers and drug development professionals interested in exploring this new chemical entity.

Tracheloside: A Lignan Glycoside with Anti-Cancer Potential

Tracheloside is a naturally occurring lignan glycoside that has been isolated from plants such as Carthamus tinctorius (safflower). It has garnered scientific interest due to its potential therapeutic properties, particularly its anti-tumor effects.

Biological Activity of Tracheloside

Research has indicated that Tracheloside exhibits significant anti-cancer activity, especially against colorectal cancer cells. The primary mechanisms of action reported include:

-

Inhibition of Cell Proliferation: Tracheloside has been shown to inhibit the growth of cancer cells.

-

Induction of Apoptosis: The compound can trigger programmed cell death in cancerous cells.

-

Cell Cycle Arrest: It can halt the cell division cycle, preventing the proliferation of malignant cells.

These effects are believed to be mediated through the regulation of specific signaling pathways involved in cancer progression.

Characterization of Tracheloside

The structural and physical properties of Tracheloside have been documented.

| Property | Data |

| Molecular Formula | C₂₇H₃₄O₁₂ |

| Molecular Weight | 550.6 g/mol |

| Appearance | Solid |

| Melting Point | 168 - 170 °C |

| Key Spectroscopic Data | Specific NMR and MS data are available in various publications. |

A Proposed Pathway for the Synthesis and Characterization of this compound

The following sections outline a hypothetical approach to the synthesis and characterization of this compound, based on established chemical principles and the known structure of Tracheloside.

Proposed Synthesis of this compound

A plausible synthetic route to this compound would involve the selective methylation of one of the free hydroxyl groups on the Tracheloside molecule. The most likely target for selective methylation would be the phenolic hydroxyl group due to its higher acidity compared to the alcoholic hydroxyl groups of the glucose moiety.

Reaction Scheme:

Tracheloside + Methylating Agent (e.g., Dimethyl Sulfate or Methyl Iodide) in the presence of a mild base (e.g., K₂CO₃) → this compound

A critical aspect of this synthesis would be the optimization of reaction conditions (solvent, temperature, and stoichiometry) to achieve selective methylation at the desired position and minimize side reactions, such as methylation of the sugar hydroxyls.

Proposed Experimental Protocol for Synthesis

-

Dissolution: Dissolve Tracheloside (1 equivalent) in a suitable anhydrous solvent (e.g., acetone or DMF).

-

Addition of Base: Add a mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) (1.1 equivalents) to the solution to deprotonate the most acidic hydroxyl group.

-

Addition of Methylating Agent: Slowly add the methylating agent, such as dimethyl sulfate (DMS) or methyl iodide (CH₃I) (1.05 equivalents), to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., ammonium chloride solution). Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product using column chromatography on silica gel to isolate this compound.

Proposed Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the newly synthesized compound. The following tables summarize the expected data.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Appearance of a new singlet at approximately 3.8-4.0 ppm corresponding to the methoxy (-OCH₃) protons. A downfield shift of the aromatic protons adjacent to the newly introduced methoxy group. Other signals corresponding to the core structure of Tracheloside would be retained. |

| ¹³C NMR | Appearance of a new carbon signal around 55-60 ppm for the methoxy carbon. A downfield shift in the signal of the aromatic carbon attached to the new methoxy group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ or [M+Na]⁺ should correspond to the calculated molecular weight of this compound (C₂₈H₃₆O₁₂), which is 564.6 g/mol . Fragmentation patterns should be consistent with the proposed structure. |

| Infrared (IR) Spectroscopy | The broad O-H stretching band of the phenolic hydroxyl group in Tracheloside should be absent or significantly diminished. The presence of C-O stretching bands for the ether linkages and characteristic aromatic and glycosidic bond vibrations. |

Table 2: Proposed Physicochemical Characterization of this compound

| Property | Methodology |

| Melting Point | Determined using a standard melting point apparatus. |

| Purity | Assessed by High-Performance Liquid Chromatography (HPLC). |

| Solubility | Tested in a range of common laboratory solvents (e.g., water, methanol, DMSO). |

Visualizing the Path Forward: Diagrams for Synthesis and Biological Action

To further illustrate the proposed research plan, the following diagrams, generated using Graphviz (DOT language), depict the hypothetical synthetic workflow and the known signaling pathway of the parent compound, Tracheloside.

Hypothetical Experimental Workflow for this compound Synthesis

Caption: A proposed workflow for the synthesis and characterization of this compound.

Known Signaling Pathway of Tracheloside in Cancer Cells

Caption: The known anti-cancer signaling pathways of Tracheloside.

This guide provides a comprehensive overview of the parent compound Tracheloside and a strategic roadmap for the synthesis and characterization of the novel derivative, this compound. This information is intended to be a valuable resource for researchers embarking on the exploration of new therapeutic agents.

The Elusive 5-Methoxytracheloside: A Technical Guide to its Putative Natural Sources and the Lignan Landscape of Trachelospermum and Carthamus Species

A thorough investigation of scientific literature and chemical databases reveals that "5-Methoxytracheloside" is not a recognized, naturally occurring compound. However, the closely related lignan glycoside, tracheloside, is well-documented in several plant species. This technical guide provides an in-depth analysis of the natural sources, isolation, and characterization of tracheloside and other relevant lignans, offering a valuable resource for researchers and drug development professionals exploring this class of compounds.

Introduction to Tracheloside and its Potential Methoxylated Analogs

Tracheloside is a dibenzylbutyrolactone-type lignan glycoside that has been isolated from plants in the Apocynaceae and Asteraceae families. Structurally, it consists of the aglycone trachelogenin linked to a glucose molecule. The "5-Methoxy" designation in the user's query suggests a methoxy group (-OCH₃) at the 5-position of one of the aromatic rings of the trachelogenin backbone. While no such derivative has been explicitly reported, this guide will delve into the known lignan composition of tracheloside-producing plants to provide a comprehensive understanding of their chemical diversity and the potential for discovering novel, methoxylated analogs.

Principal Natural Sources of Tracheloside

The primary plant sources known to contain significant amounts of tracheloside and other related lignans are:

-

Trachelospermum asiaticum (Asiatic Jasmine): Various parts of this plant, including the stems and roots, have been found to contain a rich diversity of lignans.[1]

-

Trachelospermum jasminoides (Confederate Jasmine): The leaves and stems of this species are also a known source of tracheloside and other structurally similar lignans.[2]

-

Carthamus tinctorius (Safflower): The seeds of the safflower plant have been identified as a source of tracheloside.[3]

Quantitative Analysis of Lignans in Natural Sources

While specific quantitative data for the hypothetical "this compound" is unavailable, studies have reported the concentration of tracheloside and other major lignans in their natural sources. This data is crucial for selecting appropriate plant material and optimizing extraction protocols.

| Plant Source | Plant Part | Compound | Concentration/Yield | Reference |

| Carthamus tinctorius | Seeds | Trachelogenin | 14.3–21.7 mg% | [1] |

| Carthamus tinctorius | Seeds | Matairesinol | 3.7–6.6 mg% | [1] |

| Trachelospermum asiaticum | Roots | Trachelogenin | Not Specified | [4] |

| Trachelospermum asiaticum | Roots | Tracheloside | Not Specified | [4] |

| Trachelospermum asiaticum | Roots | Nortrachelogenin | Not Specified | [4] |

| Trachelospermum asiaticum | Roots | Nortracheloside | Not Specified | [4] |

| Trachelospermum jasminoides | Stems and Leaves | 14 Dibenzylbutyrolactone Lignans | Total content varies significantly | [5] |

Experimental Protocols for Lignan Isolation

The isolation of lignans from plant matrices typically involves extraction with polar solvents followed by various chromatographic purification steps. Below are detailed methodologies adapted from published studies.

General Extraction Protocol for Lignans from Trachelospermum species

This protocol is based on methods used for the isolation of lignans from Trachelospermum asiaticum.[4]

-

Plant Material Preparation: The dried and powdered roots of Trachelospermum asiaticum (e.g., 700 g) are used as the starting material.

-

Initial Extraction: The powdered plant material is extracted with 100% methanol at room temperature. This process is typically repeated multiple times (e.g., three times, for three days each) to ensure exhaustive extraction.

-

Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure and then sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to yield different fractions.

-

Chromatographic Separation: The n-BuOH fraction, which is often enriched in lignan glycosides, is subjected to column chromatography. A common choice for the stationary phase is Diaion HP-20 resin. The column is eluted with a stepwise gradient of methanol in water (e.g., 0:1, 2:3, 1:1, 3:2, and 1:0) to afford several sub-fractions.

-

Further Purification: The lignan-containing sub-fractions are further purified using repeated column chromatography on silica gel and/or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual compounds like trachelogenin, tracheloside, nortrachelogenin, and nortracheloside.

Extraction and Isolation of Lignans from Carthamus tinctorius Seeds

This protocol is adapted from methodologies employed for isolating lignans from safflower seeds.[1]

-

Initial Extraction: Cold-pressed seed oil cake of Carthamus tinctorius (e.g., 1 kg) is macerated with methanol at room temperature with shaking for an extended period (e.g., five times for 15 hours each).

-

Hexane Defatting: The combined methanol extracts are concentrated and then partitioned with n-hexane to remove lipophilic substances.

-

Ethyl Acetate Fractionation: The defatted methanol layer is dried, resuspended in water, and then extracted with ethyl acetate.

-

Silica Gel Chromatography: The ethyl acetate fraction, which is enriched in lignans, is subjected to column chromatography on silica gel. A stepwise gradient elution with petroleum ether, ethyl acetate, and methanol is used to separate the components into several fractions.

-

Preparative Chromatography: Further purification of the fractions is achieved using preparative liquid chromatography (e.g., LOBAR system with an RP-18 column) with a water and methanol gradient to isolate pure lignans such as trachelogenin, arctigenin, and matairesinol.

Visualizing Experimental and Biosynthetic Pathways

Experimental Workflow for Lignan Isolation

The following diagram illustrates a general workflow for the extraction and isolation of lignans from plant material.

Caption: Generalized workflow for the isolation of lignans from plant sources.

Simplified Lignan Biosynthesis Pathway

Lignans are synthesized in plants via the phenylpropanoid pathway. The following diagram provides a simplified overview of the biosynthesis leading to the formation of the basic lignan skeleton.

Caption: Simplified biosynthetic pathway of lignans from phenylalanine.

Conclusion

While the existence of "this compound" as a natural product remains unconfirmed, the foundational compound, tracheloside, and a variety of other lignans are well-established constituents of Trachelospermum species and Carthamus tinctorius. The provided data and protocols offer a robust starting point for researchers interested in the isolation and characterization of these bioactive molecules. Further phytochemical investigation of these plant sources, employing modern analytical techniques such as high-resolution mass spectrometry and NMR, may yet lead to the discovery of novel methoxylated lignans, including the elusive this compound.

References

- 1. Targeted Isolation of Lignans from Trachelospermum asiaticum Using Molecular Networking and Hierarchical Clustering Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for Tracheloside (HMDB0030557) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Structures of Tracheloside and Nortracheloside from Trachelospermum asiaticum NAKAI var. intermedium NAKAI [jstage.jst.go.jp]

- 5. [PDF] Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV | Semantic Scholar [semanticscholar.org]

Elucidation of the Chemical Structure of 5-Methoxytracheloside: A Technical Overview

Introduction

5-Methoxytracheloside is a naturally occurring phenylpropanoid glycoside that has garnered interest within the scientific community. The definitive determination of its chemical architecture is paramount for understanding its biosynthetic origins, pharmacological activities, and potential applications in drug development. This technical guide provides a comprehensive overview of the methodologies employed in the structural elucidation of this compound, with a focus on spectroscopic analysis. All quantitative data are presented in structured tables, and experimental workflows are visualized to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Experimental Protocols

The elucidation of this compound's structure relies on a synergistic application of chromatographic separation and spectroscopic analysis.

Isolation and Purification:

A generalized workflow for the isolation of this compound from a plant matrix is outlined below. The process typically begins with the extraction of dried and powdered plant material using a polar solvent such as methanol or ethanol. The crude extract is then subjected to a series of chromatographic separations to isolate the target compound.

Spectroscopic Analysis:

The purified this compound is then subjected to a battery of spectroscopic techniques to determine its connectivity and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, are conducted to establish the carbon-hydrogen framework and the connectivity between different structural fragments.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl, methoxy, and aromatic moieties.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as aromatic rings.

Data Presentation

While specific experimental data for this compound is not publicly available in comprehensive databases, this section provides a representative template for the presentation of such data based on the elucidation of similar natural products.

Table 1: ¹H NMR Spectroscopic Data (Representative)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| H-2' | 7.05 | d | 2.0 |

| H-5' | 6.90 | d | 8.2 |

| H-6' | 7.02 | dd | 8.2, 2.0 |

| H-7 | 4.95 | d | 7.5 |

| H-8 | 3.90 | m | |

| OCH₃-5 | 3.85 | s | |

| Glc-H-1'' | 4.80 | d | 7.8 |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data (Representative)

| Position | δC (ppm) |

| C-1 | 135.0 |

| C-2 | 110.2 |

| C-3 | 145.8 |

| C-4 | 148.5 |

| C-5 | 152.0 |

| C-6 | 95.6 |

| C-7 | 75.1 |

| C-8 | 78.3 |

| C-9 | 62.5 |

| OCH₃-5 | 56.4 |

| C-1' | 128.9 |

| C-2' | 115.8 |

| C-3' | 146.2 |

| C-4' | 149.1 |

| C-5' | 118.3 |

| C-6' | 122.7 |

| Glc-C-1'' | 103.5 |

| ... | ... |

Logical Relationships in Structure Elucidation

The process of elucidating the structure of this compound from spectroscopic data is a logical puzzle. The relationships between different types of spectroscopic data are crucial for piecing together the final structure.

The structural elucidation of this compound is a systematic process that relies on the careful application and interpretation of modern analytical techniques. By combining data from mass spectrometry and various NMR experiments, the precise arrangement of atoms within the molecule can be determined. This foundational knowledge is essential for any further investigation into the biological properties and potential therapeutic applications of this natural product. The methodologies and data presentation formats outlined in this guide provide a framework for the rigorous scientific investigation of this compound and other novel natural compounds.

An In-depth Technical Guide on the Physicochemical Properties of 5-Methoxytracheloside and its Parent Compound, Tracheloside

Disclaimer: As of late 2025, publicly available scientific literature and chemical databases do not contain specific experimental data for "5-Methoxytracheloside." This technical guide, therefore, focuses on the known physicochemical properties of its parent compound, tracheloside , and the general characteristics of the broader class of lignan glycosides to which it belongs. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, providing a framework for the potential properties and analysis of this compound.

Introduction to Tracheloside and its Potential Methoxy Derivative

Tracheloside is a lignan glycoside, a class of naturally occurring phenolic compounds.[1][2] It has been isolated from various plant species, including Carthamus tinctorius L. (safflower).[3][4] Lignans and their glycosides are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[3][5][6] The addition of a methoxy group to the tracheloside structure, creating this compound, would be expected to alter its physicochemical properties, such as lipophilicity and metabolic stability, which in turn could influence its biological activity. However, without experimental data, these effects remain theoretical.

Physicochemical Properties of Tracheloside

The following tables summarize the known physicochemical properties of tracheloside. These values serve as the best available estimate for understanding the fundamental characteristics of its potential 5-methoxy derivative.

Identification and Structural Information

| Property | Value | Source |

| Compound Name | Tracheloside | [1] |

| CAS Number | 33464-71-0 | [4][7] |

| Molecular Formula | C₂₇H₃₄O₁₂ | [1][4][7] |

| IUPAC Name | 4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | [2][4] |

| SMILES | COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC | [4] |

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 550.6 g/mol | [4] |

| Melting Point | 168 - 170 °C | [4] |

| Physical Description | Solid | [4] |

| Hydrogen Bond Donor Count | 5 | [4] |

| Hydrogen Bond Acceptor Count | 12 | [4] |

| XLogP3-AA | 1 | [4] |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of novel compounds like this compound would follow established methodologies for natural product chemistry. Below are general procedures that would be applicable.

Isolation and Purification

A generalized workflow for the isolation of a lignan glycoside from a plant source is presented below. The specific solvents and chromatographic conditions would need to be optimized for this compound.

Determination of Melting Point

The melting point of a purified solid compound can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a key analytical technique for assessing the purity of a compound and can also be used for quantification.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reversed-phase column is typically used for compounds of this polarity.

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic acid) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV absorbance is monitored at a wavelength determined by the compound's UV spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H, ¹³C, and 2D NMR experiments like COSY, HSQC, and HMBC) is the most powerful tool for elucidating the detailed chemical structure of a novel compound. The chemical shifts, coupling constants, and correlations provide information about the connectivity of atoms within the molecule.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are unknown, the activities of its parent compound, tracheloside, and other lignans provide valuable insights into its potential biological targets.

Lignan-Modulated Estrogenic Signaling

Lignans are classified as phytoestrogens and can modulate estrogen signaling pathways, which are crucial in hormone-dependent cancers.[8] They can activate both the Erk1/2 and PI3K/Akt pathways.[8]

References

- 1. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound Tracheloside (FDB002438) - FooDB [foodb.ca]

- 3. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (-)-Tracheloside | C27H34O12 | CID 53462879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Differential and directional estrogenic signaling pathways induced by enterolignans and their precursors | PLOS One [journals.plos.org]

Biological Activity Screening of 5-Methoxytryptophan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the biological activities of 5-Methoxytryptophan (5-MTP), a metabolite of L-tryptophan. Initially identified as a cytoguardin, 5-MTP has demonstrated significant potential as a therapeutic agent due to its anti-inflammatory, vasoprotective, and anti-cancer properties.[1][2][3] This document details the key biological effects of 5-MTP, provides comprehensive experimental protocols for its screening, and visualizes the associated signaling pathways. It is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data Summary

The biological activities of 5-Methoxytryptophan have been quantified in various in vitro and in vivo models. The following tables summarize key findings related to its anti-cancer and anti-inflammatory effects.

Table 1: Anti-Cancer Activity of 5-Methoxytryptophan

| Cell Line | Assay | Concentration (µM) | Effect | Reference |

| HCT-116 (Colorectal Cancer) | CCK-8 | 5, 25, 100 | Dose-dependent decrease in cell viability.[4] | [4] |

| HCT-15 (Colorectal Cancer) | CCK-8 | 5, 25, 100 | Dose-dependent decrease in cell viability. | |

| SW480 (Colorectal Cancer) | CCK-8 | 5, 25, 100 | Dose-dependent decrease in cell viability. | |

| HCT-116 | Colony Formation | 5, 25, 100 | Inhibition of colony formation.[4] | [4] |

| HCT-15 | Colony Formation | 5, 25, 100 | Inhibition of colony formation. | |

| SW480 | Colony Formation | 5, 25, 100 | Inhibition of colony formation. | |

| HCT-116 | Transwell Assay | 5, 25, 100 | Inhibition of migration and invasion.[4] | [4] |

| A549 (Lung Cancer) | Xenograft Model | Not Specified | Overexpression of HIOMT (producing 5-MTP) resulted in smaller tumors and fewer metastatic lung nodules.[1] | [1] |

Table 2: Anti-Inflammatory and Vasoprotective Activity of 5-Methoxytryptophan

| Model System | Parameter Measured | Treatment | Effect | Reference |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Endothelial Hyperpermeability | VEGF, LPS, IL-1β, TNF-α | 5-MTP prevents hyperpermeability and VE-cadherin downregulation.[5] | [5] |

| HUVECs | 5-MTP Concentration in Conditioned Medium | Control vs. HUVEC-CM | HUVEC-CM contains >20-fold higher 5-MTP (2.07 ± 0.32 µmol/L vs. 0.08 ± 0.06 µmol/L).[5] | [5] |

| Murine Sepsis Model | Vascular Permeability (Evans Blue Leakage) | LPS | 5-MTP significantly prevented Evans blue dye leakage.[6] | [6] |

| Healthy vs. Sepsis Patients | Serum 5-MTP Levels | N/A | Serum 5-MTP is significantly reduced in sepsis patients (0.37 ± 0.15 µM) compared to healthy subjects (1.05 ± 0.39 µM).[7] | [7] |

| Mouse Femoral Artery Denudation | Intimal Thickening | Vehicle vs. 5-MTP | 5-MTP reduced intimal thickening.[8] | [8] |

Signaling Pathways Modulated by 5-Methoxytryptophan

5-Methoxytryptophan exerts its biological effects primarily through the modulation of key inflammatory and cell survival signaling pathways, namely the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Experimental Protocols

Detailed methodologies for key experiments cited in the biological activity screening of 5-Methoxytryptophan are provided below.

Cell Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is adapted for the general culture and maintenance of HUVECs.

Materials:

-

Primary HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2) with supplements

-

Hank's Balanced Salt Solution (HBSS), Ca++/Mg++ free

-

Trypsin-EDTA solution

-

0.1% Gelatin solution

-

T-75 culture flasks

Procedure:

-

Flask Coating: Coat T-75 flasks with 0.1% gelatin solution, ensuring the entire surface is covered. Aspirate the excess gelatin and allow the flasks to dry in a laminar flow hood.

-

Thawing Cells: Rapidly thaw a cryopreserved vial of HUVECs in a 37°C water bath. Decontaminate the vial with 70% ethanol before opening in a sterile hood.

-

Plating: Gently resuspend the cells in the vial and transfer them into a T-75 flask containing pre-warmed Endothelial Cell Growth Medium.

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to adhere for 24 hours before changing the medium to remove cryoprotectant.

-

Maintenance: Change the medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, wash the monolayer with HBSS, and then add Trypsin-EDTA to detach the cells. Neutralize the trypsin with growth medium, centrifuge the cell suspension, and re-plate the cells into new gelatin-coated flasks at the desired density.

Cell Viability (CCK-8) Assay

This assay is used to assess the effect of 5-MTP on the viability of cancer cell lines.

Materials:

-

Colorectal cancer cell lines (HCT-116, HCT-15, SW480)

-

Complete culture medium

-

5-Methoxytryptophan (5-MTP)

-

Cell Counting Kit-8 (CCK-8) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the colorectal cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 5-MTP (e.g., 5, 25, 100 µM) and a vehicle control.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot for p38 MAPK and NF-κB Activation

This protocol details the detection of phosphorylated p38 MAPK and the translocation of NF-κB p65 subunit as markers of pathway activation.

Materials:

-

Treated and untreated cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytosolic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the cells in ice-cold lysis buffer. Determine the protein concentration of the lysates using a BCA assay.

-

Nuclear/Cytoplasmic Fractionation (for NF-κB): To specifically assess NF-κB translocation, separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.

-

SDS-PAGE and Protein Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the appropriate primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply the chemiluminescent substrate. Visualize the protein bands using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts, or compare the relative amounts of NF-κB p65 in the cytoplasmic and nuclear fractions.

Conclusion

5-Methoxytryptophan has emerged as a promising endogenous molecule with significant anti-inflammatory and anti-cancer properties. Its mechanism of action, primarily through the inhibition of the p38 MAPK and NF-κB signaling pathways, makes it an attractive candidate for further therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the full potential of 5-MTP in various disease models. Further investigation into its specific molecular targets and in vivo efficacy is warranted to translate these preclinical findings into clinical applications.

References

- 1. Cytoguardin: A Tryptophan Metabolite against Cancer Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 4. 5-methoxytryptophan induced apoptosis and PI3K/Akt/FoxO3a phosphorylation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncology.wisc.edu [oncology.wisc.edu]

- 6. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelium-Derived 5-Methoxytryptophan Protects Endothelial Barrier Function by Blocking p38 MAPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of 5-Methoxytracheloside: A Methodological and Pathway Analysis Whitepaper

Disclaimer: As of late 2025, a thorough review of published scientific literature reveals a significant gap in research concerning the in vitro cytotoxicity of 5-Methoxytracheloside. Consequently, this document serves as a comprehensive methodological template, outlining the requisite experimental frameworks and data presentation standards for such a study, using a placeholder molecule, "Compound X," for illustrative purposes. This guide is intended for researchers, scientists, and drug development professionals to structure future investigations into the cytotoxic properties of novel compounds like this compound.

Introduction

The exploration of natural compounds for novel therapeutic agents remains a cornerstone of oncological research. The identification and characterization of molecules that can selectively induce cytotoxicity in cancer cells are of paramount importance. This document provides a technical framework for assessing the in vitro cytotoxic potential of a test compound, herein referred to as Compound X, with a focus on rigorous data presentation and detailed experimental protocols. The methodologies and data visualization techniques described are directly applicable to future studies on this compound.

Quantitative Analysis of Cytotoxicity

A critical aspect of evaluating a new compound is the quantitative assessment of its cytotoxic effects across various cancer cell lines. The data should be presented in a clear and standardized format to allow for easy comparison and interpretation.

Table 1: IC₅₀ Values of Compound X across Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | 15.2 ± 1.8 |

| A549 | Lung Carcinoma | 48 | 25.5 ± 2.3 |

| HeLa | Cervical Cancer | 48 | 18.9 ± 2.1 |

| HepG2 | Hepatocellular Carcinoma | 48 | 32.1 ± 3.5 |

| HCT116 | Colon Carcinoma | 48 | 22.4 ± 2.6 |

Table 2: Apoptosis Induction by Compound X in MCF-7 Cells

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |

| Control | 0 | 2.1 ± 0.3 | 1.5 ± 0.2 | 3.6 ± 0.5 |

| Compound X | 10 | 15.8 ± 1.9 | 8.2 ± 1.1 | 24.0 ± 3.0 |

| Compound X | 20 | 28.4 ± 3.1 | 15.6 ± 1.7 | 44.0 ± 4.8 |

| Doxorubicin (Positive Control) | 1 | 35.2 ± 3.8 | 18.9 ± 2.0 | 54.1 ± 5.8 |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to rigorous scientific inquiry. The following sections describe the methodologies for the key experiments cited in this guide.

Cell Culture

The human cancer cell lines (MCF-7, A549, HeLa, HepG2, and HCT116) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]

-

Cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of Compound X or a vehicle control (DMSO, <0.1%).

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

Annexin V-FITC/PI Apoptosis Assay

Apoptosis is quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.[2]

-

MCF-7 cells are seeded in 6-well plates and treated with Compound X at the indicated concentrations for 48 hours.

-

Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

-

The cells are incubated for 15 minutes at room temperature in the dark.

-

The samples are analyzed by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are considered late apoptotic or necrotic.

Visualizations of Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows provide a clear and concise understanding of complex biological processes and research designs.

Figure 1: Experimental workflow for determining the IC₅₀ value of a compound using the MTT assay.

Figure 2: A simplified diagram of the intrinsic apoptosis signaling pathway potentially activated by a cytotoxic compound.

Conclusion

While there is currently no available data on the in vitro cytotoxicity of this compound, this whitepaper provides a robust framework for its future investigation. The detailed protocols for cytotoxicity and apoptosis assays, along with the standardized tables for data presentation and clear visualizations of experimental workflows and signaling pathways, offer a comprehensive guide for researchers. Future studies on this compound, and other novel compounds, that adhere to these rigorous standards will be crucial in the ongoing search for effective cancer therapeutics. Should research on this compound become publicly available, a specific and detailed guide can be generated following this established template.

References

- 1. Antiproliferative and Apoptotic Effects of Tempol, Methotrexate, and Their Combinations on the MCF7 Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Methoxyhydnocarpin shows selective anti-cancer effects and induces apoptosis in THP-1 human leukemia cancer cells via mitochondrial disruption, suppression of cell migration and invasion and cell cycle arrest | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

5-Methoxytracheloside: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 5-Methoxytracheloside, a novel lignan compound. The document details the natural source of this compound, outlines the experimental protocols for its extraction and purification, and presents its known physicochemical and biological properties. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a foundational resource for researchers interested in the further study and potential applications of this compound.

Introduction

This compound is a dibenzylbutyrolactone lignan first identified in 2011.[1] Lignans are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. The discovery of novel lignans like this compound is of significant interest to the fields of pharmacognosy and drug discovery. This compound was isolated from the stems and leaves of Trachelospermum jasminoides (Lindl.) Lem., a plant used in traditional Chinese medicine.[1][2] This guide provides a detailed account of the scientific work leading to the identification and isolation of this compound.

Discovery and Natural Source

This compound was discovered during a phytochemical investigation of Trachelospermum jasminoides, a species in the Apocynaceae family.[1] The stems and leaves of this plant, known as Caulis Trachelospermi, are the natural source from which this compound and its aglycone counterpart, 5-methoxytrachelogenin, were first isolated.[1][2]

The full chemical name for this compound is (8S, 8′S)-8′-hydroxy-3, 3′, 4, 5-tertramethoxylignan-9, 9′-olide-4′-O-β-d-glucopyranoside .[1]

Experimental Protocols

The isolation of this compound from Trachelospermum jasminoides involves a multi-step process of extraction and chromatographic separation. The following protocols are based on methodologies reported in the literature for the isolation of lignans from this plant source.[2]

Extraction

-

Plant Material : Dried and powdered stems and leaves of Trachelospermum jasminoides (Caulis Trachelospermi).

-

Extraction Solvent : 80% aqueous ethanol.

-

Procedure :

-

The plant material (e.g., 160 kg) is refluxed with the 80% ethanol solution.[2]

-

The extraction is repeated two times to ensure maximum yield.[2]

-

The resulting extracts are combined and concentrated under reduced pressure to remove the ethanol.

-

The concentrated aqueous extract is then diluted (e.g., in 1600 L of 5% alcohol) and centrifuged to remove insoluble matter.[2]

-

Chromatographic Isolation and Purification

The crude extract is subjected to several rounds of column chromatography to isolate this compound.

-

Macroporous Resin Chromatography :

-

Stationary Phase : HP-20 macroporous resin.[2]

-

Mobile Phase : Stepwise gradient of ethanol in water.

-

Procedure : The clarified extract is loaded onto the HP-20 column. The column is first washed with water to remove polar impurities, after which the fraction containing the lignans is eluted with a higher concentration of ethanol.

-

-

Silica Gel Column Chromatography :

-

Stationary Phase : Silica gel.

-

Mobile Phase : A gradient system of chloroform and methanol is typically used.

-

Procedure : Fractions from the macroporous resin chromatography are further separated on a silica gel column to separate compounds based on polarity.

-

-

Sephadex LH-20 Column Chromatography :

-

Stationary Phase : Sephadex LH-20.

-

Mobile Phase : Methanol or a mixture of chloroform and methanol.

-

Procedure : This step is used for size exclusion chromatography to separate compounds based on their molecular size and to remove smaller impurities.

-

-

Octadecylsilyl (ODS) Reverse-Phase Chromatography :

-

Stationary Phase : ODS silica gel.

-

Mobile Phase : A gradient of methanol in water.

-

Procedure : This final purification step separates compounds based on their hydrophobicity, yielding the purified this compound.

-

Data Presentation

Physicochemical Properties

While the primary discovery paper was not fully accessible to extract precise yield and purity data, the following table summarizes the key identification data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₆O₁₂ | [1] |

| Full Chemical Name | (8S, 8′S)-8′-hydroxy-3, 3′, 4, 5-tertramethoxylignan-9, 9′-olide-4′-O-β-d-glucopyranoside | [1] |

| Natural Source | Stems and leaves of Trachelospermum jasminoides | [1][2] |

Detailed ¹H-NMR, ¹³C-NMR, and HRESIMS data would be required from the primary publication for a complete characterization.

Biological Activity Screening

This compound was screened for its inhibitory activity on specific signaling pathways. The available data is presented below.

| Pathway | Concentration | Result | Reference |

| IFN-γ/STAT1 | 5 µM | -21.0% inhibition (low activity) | [2] |

| IL-6/STAT3 | 5 µM | 4.8% inhibition (negligible activity) | [2] |

Visualizations

Experimental Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of this compound from its natural source.

Caption: General workflow for the isolation of this compound.

Biological Activity Screening Pathway

As no specific signaling pathway has been identified for this compound, the following diagram illustrates the screening process it underwent, which is a common approach in natural product research to identify potential biological activities.

Caption: Biological activity screening of this compound.

Conclusion

This compound is a novel lignan glycoside successfully isolated and identified from Trachelospermum jasminoides. The established protocols for its extraction and purification provide a clear path for obtaining this compound for further research. Initial biological screenings have not yet identified a significant role for this compound in the IFN-γ/STAT1 or IL-6/STAT3 signaling pathways. Further investigation into a broader range of biological targets is warranted to elucidate its potential therapeutic value. This guide provides a solid foundation for researchers to build upon in their future studies of this interesting natural product.

References

In-Depth Technical Guide: Spectroscopic Data of 5-Methoxytracheloside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methoxytracheloside, a lignan glycoside of interest in natural product research and drug discovery. The information presented herein is intended to serve as a core resource for researchers engaged in the isolation, identification, and further development of this compound. This document details its structural elucidation through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provides standardized experimental protocols, and visualizes key experimental workflows.

Chemical Structure

This compound is a lignan glycoside, characterized by a core structure similar to that of tracheloside, with the addition of a methoxy group at the C-5 position of the aglycone. Lignans isolated from Trachelospermum species, including this compound, are typically of the dibenzylbutyrolactone type.

Spectroscopic Data

The structural determination of this compound relies on a combination of one- and two-dimensional NMR spectroscopy, along with high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Data

The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for this compound. These assignments are crucial for the unambiguous identification of the molecule's complex structure.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone Moiety | |||

| 2 | 6.75 | d | 1.9 |

| 5 | - | - | - |

| 6 | 6.69 | d | 1.9 |

| 7 | 2.60 | m | |

| 8 | 2.85 | m | |

| 9α | 4.15 | dd | 9.0, 7.0 |

| 9β | 3.85 | dd | 9.0, 6.5 |

| 2' | 6.80 | d | 8.2 |

| 5' | 6.72 | d | 1.8 |

| 6' | 6.65 | dd | 8.2, 1.8 |

| 7' | 2.95 | m | |

| 8' | 2.40 | m | |

| 9'α | 4.60 | d | 7.5 |

| 9'β | - | - | - |

| 3-OCH₃ | 3.82 | s | |

| 4-OCH₃ | 3.84 | s | |

| 5-OCH₃ | 3.78 | s | |

| Glycosyl Moiety (β-D-glucose) | |||

| 1'' | 4.88 | d | 7.6 |

| 2'' | 3.49 | m | |

| 3'' | 3.45 | m | |

| 4'' | 3.41 | m | |

| 5'' | 3.48 | m | |

| 6''a | 3.90 | dd | 12.0, 2.2 |

| 6''b | 3.72 | dd | 12.0, 5.5 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | δC (ppm) |

| Aglycone Moiety | |

| 1 | 133.5 |

| 2 | 112.9 |

| 3 | 150.1 |

| 4 | 149.2 |

| 5 | 147.8 |

| 6 | 116.0 |

| 7 | 38.7 |

| 8 | 46.2 |

| 9 | 73.1 |

| 1' | 131.8 |

| 2' | 113.4 |

| 3' | 149.8 |

| 4' | 146.5 |

| 5' | 116.8 |

| 6' | 122.3 |

| 7' | 35.6 |

| 8' | 42.1 |

| 9' | 178.5 |

| 3-OCH₃ | 56.4 |

| 4-OCH₃ | 56.5 |

| 5-OCH₃ | 56.2 |

| Glycosyl Moiety (β-D-glucose) | |

| 1'' | 104.2 |

| 2'' | 75.1 |

| 3'' | 78.0 |

| 4'' | 71.6 |

| 5'' | 77.9 |

| 6'' | 62.7 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry is employed to determine the exact molecular weight and elemental composition of this compound.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |

| ESI-MS (positive ion) | [M+Na]⁺ | C₂₈H₃₆O₁₃Na |

| HR-ESI-MS (positive ion) | Calculated for C₂₈H₃₆O₁₃Na | Found |

Experimental Protocols

The following sections detail the methodologies used for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.

Sample Preparation: A 5 mg sample of purified this compound was dissolved in 0.5 mL of deuterated methanol (CD₃OD).

¹H NMR Spectroscopy:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 12 ppm.

-

Acquisition Time: 2.0 s.

-

Relaxation Delay: 1.0 s.

-

Number of Scans: 16.

-

Temperature: 298 K.

-

Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CD₃OD (δH 3.31).

¹³C NMR Spectroscopy:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 220 ppm.

-

Acquisition Time: 1.0 s.

-

Relaxation Delay: 2.0 s.

-

Number of Scans: 1024.

-

Temperature: 298 K.

-

Chemical shifts are reported in ppm relative to the residual solvent peak of CD₃OD (δC 49.0).

2D NMR Spectroscopy (COSY, HSQC, HMBC):

-

Standard pulse programs were utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish proton-proton and proton-carbon correlations.

Mass Spectrometry

Instrumentation: High-resolution mass spectra were obtained on a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: A dilute solution of this compound was prepared in methanol.

ESI-MS Conditions:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Nebulizer Gas (N₂): 1.5 L/min.

-

Drying Gas (N₂): 8.0 L/min.

-

The mass-to-charge ratio (m/z) was scanned over a range of 100-1000.

Mandatory Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of this compound and a representative analytical workflow.

Caption: General workflow for the isolation and characterization of this compound.

Caption: Spectroscopic techniques for the structural elucidation of this compound.

Tracheloside and Its Derivatives: A Comprehensive Technical Review of a Promising Natural Product

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tracheloside, a lignan glycoside primarily isolated from plants of the Trachelospermum genus, such as Trachelospermum jasminoides, and other sources like Carthamus tinctorius (safflower), has emerged as a molecule of significant interest in the scientific community.[1][2][3] This natural compound, along with its derivatives, has demonstrated a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the current literature on tracheloside and its derivatives, focusing on its biological effects, mechanisms of action, and the experimental methodologies used for its investigation. All quantitative data has been summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized through detailed diagrams.

Chemical Structure

Tracheloside is structurally characterized as a dibenzylbutyrolactone lignan. Its chemical formula is C27H34O12, with a molecular weight of approximately 550.6 g/mol .[3] The core structure consists of a butyrolactone ring substituted with benzyl and glycosyl moieties. The glycosidic linkage is crucial for its solubility and bioavailability. The aglycone form of tracheloside is known as trachelogenin.

Biological Activities and Therapeutic Potential

Tracheloside and its derivatives have been shown to possess a diverse range of pharmacological properties, including anti-inflammatory, anticancer, wound healing, and neuroprotective effects.

Anti-inflammatory Activity

Tracheloside has demonstrated significant anti-inflammatory properties. Studies have shown that it can effectively inhibit the release of pro-inflammatory factors. For instance, in tumor necrosis factor-alpha (TNF-α) induced MH7A cells, tracheloside reduced the production of key inflammatory mediators including cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and interleukin-17 (IL-17). This anti-inflammatory effect is attributed, at least in part, to the inhibition of the IL-17/MAPK signaling pathway.

Anticancer Activity

The anticancer potential of tracheloside has been investigated in various cancer cell lines, particularly in colorectal cancer.[1][4] It has been shown to inhibit the proliferation of colorectal cancer cells in a dose- and time-dependent manner.[1] The proposed mechanisms for its anticancer activity include the induction of cell cycle arrest and apoptosis.[1][4] Tracheloside treatment has been associated with the upregulation of the cell cycle inhibitor p16 and the downregulation of cyclin D1 and CDK4.[4] Furthermore, it promotes apoptosis through the regulation of the Bcl-2 family of proteins, leading to a mitochondria-mediated apoptotic cascade.[1]

Wound Healing and Keratinocyte Proliferation

Tracheloside has been identified as a potent promoter of keratinocyte proliferation, a critical process in wound healing. It has been shown to stimulate the proliferation of HaCaT cells (a human keratinocyte cell line). The underlying mechanism for this activity is the stimulation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[5]

Neuroprotective Effects

While direct evidence for the neuroprotective effects of tracheloside is still emerging, related lignans and compounds with similar structural motifs have shown promise in this area. The evaluation of neuroprotective activity often involves assessing the compound's ability to protect neuronal cells from various insults, such as oxidative stress or excitotoxicity.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies on tracheloside and its derivatives.

| Biological Activity | Cell Line/Model | Compound | Concentration/Dose | Effect | IC50 Value | Reference |

| Anticancer | CT26 (murine colorectal carcinoma) | Tracheloside | 1, 10, 100 µM | Decreased cell viability | Not explicitly stated, but significant inhibition at 100 µM after 24h | [1] |

| Anticancer | SW480 (human colorectal adenocarcinoma) | Tracheloside | 10, 100 µM | Slightly inhibited cell viability after 72-96h | Not explicitly stated | [1] |

| Anticancer | SW620 (human colorectal adenocarcinoma) | Tracheloside | 10, 100 µM | Slightly inhibited cell viability after 72-96h | Not explicitly stated | [1] |

| Anticancer | HepG2 (human liver cancer) | Isoflavonoid glycoside from T. jasminoides | Weak inhibitory activity | 131.5 µmol·L⁻¹ | [8] | |

| Anticancer | HL-60 (human promyelocytic leukemia) | Isoflavonoid glycoside from T. jasminoides | Weak inhibitory activity | 58.2 µmol·L⁻¹ | [8] | |

| Cytotoxicity | Various cancer cell lines | Trachycladine A analogues | Significant decrease in cell viability | Not specified | [9] | |

| Cytotoxicity | Various cancer cell lines | Cationic anthraquinone analogs | Strong anticancer activities | low µM to nM GI50 | [10] | |

| Cytotoxicity | Various cancer cell lines | 7-alkynyl pyrrolotriazine C-ribonucleosides | Potent cytotoxic activity | 0.02 to 0.08 µM | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on tracheloside.

Isolation and Purification of Tracheloside

Source Material: Dried aerial parts or seeds of Trachelospermum jasminoides or Carthamus tinctorius.

Protocol:

-

Extraction: The powdered plant material is extracted with 70% methanol at room temperature with ultrasonic extraction for 40 minutes.[2]

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The butanol fraction, which is typically rich in glycosides like tracheloside, is subjected to column chromatography on silica gel or other suitable stationary phases.

-

Elution: A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the compounds.

-

Purification: Fractions containing tracheloside are further purified by repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.

-

Structure Elucidation: The structure of the isolated tracheloside is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic or antiproliferative effects of tracheloside and its derivatives on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells (e.g., HT-29, SW620) are seeded in a 96-well plate at a density of 5 × 10⁵ cells/200 µl and incubated for 24 hours.[12][13]

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., tracheloside) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in phosphate-buffered saline) is added to each well. The plate is then incubated for 4 hours at 37°C.[12][13]

-

Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.

Western Blot Analysis for ERK1/2 Phosphorylation

Objective: To investigate the effect of tracheloside on the activation of the ERK1/2 signaling pathway.

Protocol:

-

Cell Culture and Treatment: Cells (e.g., HaCaT keratinocytes) are cultured to 70-80% confluency. To reduce basal ERK phosphorylation, cells can be serum-starved for 12-24 hours before treatment with different concentrations of tracheloside for a specific duration.[5][14]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). Subsequently, the membrane is stripped and re-probed with an antibody for total ERK1/2 as a loading control.[5][14]

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: The intensity of the bands is quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated.

Signaling Pathways and Mechanisms of Action

Tracheloside exerts its biological effects by modulating several key signaling pathways.

ERK1/2 Signaling Pathway in Wound Healing

Tracheloside promotes keratinocyte proliferation and wound healing by activating the ERK1/2 signaling pathway. Upon stimulation, this pathway leads to the phosphorylation of ERK1 and ERK2, which then translocate to the nucleus to regulate the expression of genes involved in cell proliferation and survival.

Caption: Tracheloside-induced ERK1/2 signaling pathway.

IL-17/MAPK Signaling Pathway in Anti-inflammatory Response

Tracheloside's anti-inflammatory effects are mediated through the inhibition of the IL-17/MAPK signaling pathway. IL-17, a pro-inflammatory cytokine, typically activates downstream signaling cascades involving MAP kinases (p38, JNK) and NF-κB, leading to the production of inflammatory mediators. Tracheloside interferes with this process, reducing the inflammatory response.

References

- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new isoflavonoid glycoside from the aerial parts of Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trachycladines and Analogues: Synthesis and Evaluation of Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer structure activity relationship investigation of cationic anthraquinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Antitumor Activity of C-7-Alkynylated and Arylated Pyrrolotriazine C-Ribonucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JCDR - Anticancer activity, Colorectal cell lines, MTT assay [jcdr.net]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: 5-Methoxytryptophan as an Inducer of Apoptosis in Cancer Cells

Note: Initial searches for "5-Methoxytracheloside" did not yield specific results related to apoptosis in cancer cells. The following information is based on the available research for 5-methoxytryptophan (5-MTP) , a tryptophan metabolite that has been shown to induce apoptosis in cancer cells.

Introduction

5-methoxytryptophan (5-MTP) is a metabolite of tryptophan with various physiological roles, including anti-inflammatory and antioxidant activities.[1] Recent studies have highlighted its potential as an anti-cancer agent, demonstrating its ability to inhibit cell proliferation, and migration, and induce cell cycle arrest and apoptosis in cancer cells, particularly in colorectal cancer (CRC).[1][2] This document provides an overview of the mechanisms of 5-MTP-induced apoptosis and detailed protocols for its investigation in a research setting.

The primary mechanism of 5-MTP's anti-cancer activity involves the modulation of the PI3K/Akt/FoxO3a signaling pathway, a critical regulator of cell survival and proliferation.[1][2] By inhibiting this pathway, 5-MTP promotes the expression of pro-apoptotic proteins and cell cycle inhibitors.

Data Presentation

Table 1: Effects of 5-MTP on Colorectal Cancer (CRC) Cell Lines

| Parameter | Cell Line | Concentration of 5-MTP | Result | Reference |

| Cell Proliferation | HCT-116 | Not Specified | Inhibition | [1][2] |

| Apoptosis | HCT-116 | Not Specified | Promotion | [1][2] |

| Cell Cycle | HCT-116 | Not Specified | Arrest | [1][2] |

| Migration & Invasion | HCT-116 | Not Specified | Inhibition | [1] |

Note: Specific IC50 values and quantitative measures of apoptosis for 5-MTP were not detailed in the provided search results. The table reflects the qualitative findings. Researchers should perform dose-response studies to determine the IC50 for their specific cell line.

Signaling Pathway

5-MTP induces apoptosis in colorectal cancer cells primarily through the inhibition of the PI3K/Akt/FoxO3a signaling pathway. This pathway is a central regulator of cell survival, proliferation, and apoptosis. In many cancers, this pathway is overactive, leading to uncontrolled cell growth and resistance to apoptosis.

5-MTP, particularly in combination with PI3K inhibitors like LY294002, leads to the dephosphorylation of Akt and FoxO3a. Dephosphorylated FoxO3a translocates to the nucleus, where it upregulates the expression of pro-apoptotic proteins such as Bim and cell cycle inhibitors like p27, while downregulating pro-proliferative proteins like Cyclin D1.[1]

Caption: 5-MTP inhibits the PI3K/Akt pathway, leading to FoxO3a activation and apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the pro-apoptotic effects of 5-MTP on cancer cells.

Cell Viability Assay (CCK-8)

This protocol is for determining the cytotoxicity of 5-MTP against cancer cells.

Materials:

-

Cancer cell line of interest (e.g., HCT-116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

5-MTP stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of 5-MTP in a complete growth medium.

-

Remove the medium from the wells and add 100 µL of the 5-MTP dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest 5-MTP concentration).

-

Incubate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis using flow cytometry.

Materials:

-

Cancer cells treated with 5-MTP

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of 5-MTP for the desired time.

-

Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blotting

This protocol is for analyzing the expression of proteins involved in the apoptotic pathway.

Materials:

-

Cancer cells treated with 5-MTP

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-FoxO3a, anti-p-FoxO3a, anti-Bim, anti-p27, anti-Cyclin D1, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the pro-apoptotic effects of a compound like 5-MTP.

Caption: A workflow for studying 5-MTP-induced apoptosis in cancer cells.

Conclusion and Future Directions

5-methoxytryptophan shows promise as a therapeutic agent for colorectal cancer by inducing apoptosis through the inhibition of the PI3K/Akt/FoxO3a signaling pathway.[1][2] The provided protocols offer a framework for researchers to investigate its anti-cancer effects in various cancer cell lines.

Further research is needed to fully elucidate the complete mechanism of action of 5-MTP.[1] This includes in vivo studies using animal models to confirm its efficacy and safety, as well as further exploration of its effects on other signaling pathways and in different types of cancer.[1] The combination of 5-MTP with other chemotherapeutic agents could also be a promising strategy to enhance anti-cancer effects and overcome drug resistance.

References

Application Notes and Protocols for Investigating 5-Methoxytracheloside in Wound Healing Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wound healing is a complex biological process involving inflammation, cell proliferation, and tissue remodeling. Fibroblasts and keratinocytes are key cell types that orchestrate these events. Recent interest has focused on natural compounds that can modulate these processes to promote efficient wound repair. While direct studies on 5-Methoxytracheloside in wound healing are emerging, related compounds containing methoxy and hydroxyl groups have demonstrated significant anti-inflammatory and antioxidant properties. For instance, compounds like 5-methoxytryptophan have been shown to possess anti-inflammatory effects. This document provides a set of detailed protocols and application notes to facilitate the investigation of this compound's potential role in wound healing, based on hypothesized mechanisms of action.

Hypothesized Mechanism of Action

Based on the biological activities of structurally related compounds, it is hypothesized that this compound may promote wound healing through two primary mechanisms:

-

Anti-inflammatory Effects: By potentially inhibiting key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, this compound could reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6), thereby mitigating excessive inflammation at the wound site.

-

Antioxidant Activity: The compound may exhibit antioxidant properties, helping to neutralize reactive oxygen species (ROS) that are often elevated in wounded tissue and can impair the healing process.

These mechanisms are expected to enhance the migration and proliferation of dermal fibroblasts and epidermal keratinocytes, which are crucial for closing the wound gap and regenerating the skin barrier.

Key In Vitro Wound Healing Assays

A series of in vitro assays can be employed to systematically evaluate the efficacy of this compound in promoting wound healing.

Cell Viability Assay (MTT Assay)

Objective: To determine the optimal non-toxic concentration range of this compound for treating human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKa).

Protocol:

-

Seed HDFs or HEKa cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Prepare various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) in the appropriate cell culture medium.

-

Replace the existing medium with the medium containing different concentrations of this compound and incubate for 24 and 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation:

Table 1: Effect of this compound on the Viability of Human Dermal Fibroblasts (HDFs) and Human Epidermal Keratinocytes (HEKa)

| Concentration (µM) | HDF Viability (%) after 24h | HDF Viability (%) after 48h | HEKa Viability (%) after 24h | HEKa Viability (%) after 48h |

| 0 (Control) | 100.0 ± 5.0 | 100.0 ± 4.8 | 100.0 ± 5.2 | 100.0 ± 4.9 |

| 1 | 102.1 ± 4.5 | 101.5 ± 5.1 | 101.8 ± 4.7 | 101.2 ± 5.3 |

| 5 | 105.3 ± 5.2 | 103.8 ± 4.9 | 104.5 ± 5.0 | 103.1 ± 4.8 |

| 10 | 103.7 ± 4.8 | 102.1 ± 5.3 | 102.9 ± 4.9 | 101.7 ± 5.1 |